5-propyl-2(1H)-Pyrazinone
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Overview
Description
5-propyl-2(1H)-Pyrazinone is an organic compound belonging to the pyrazinone family Pyrazinones are heterocyclic compounds containing a pyrazine ring with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-2(1H)-Pyrazinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diketone with an amine. For instance, the reaction of 2,3-diketopentane with propylamine under acidic conditions can yield this compound. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-propyl-2(1H)-Pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted pyrazinone derivatives depending on the reagents used.
Scientific Research Applications
5-propyl-2(1H)-Pyrazinone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-propyl-2(1H)-Pyrazinone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research. For instance, its potential antimicrobial activity could be due to the inhibition of key enzymes in microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrazinone: The parent compound without the propyl group.
5-methyl-2(1H)-Pyrazinone: A similar compound with a methyl group instead of a propyl group.
5-ethyl-2(1H)-Pyrazinone: A compound with an ethyl group.
Uniqueness
5-propyl-2(1H)-Pyrazinone is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl and ethyl analogs.
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-propyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-9-7(10)5-8-6/h4-5H,2-3H2,1H3,(H,9,10) |
InChI Key |
QZGYBWJSTUTFSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CNC(=O)C=N1 |
Origin of Product |
United States |
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